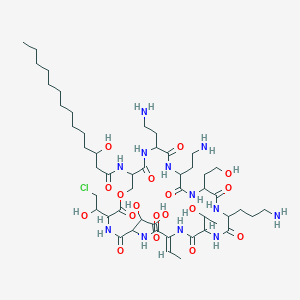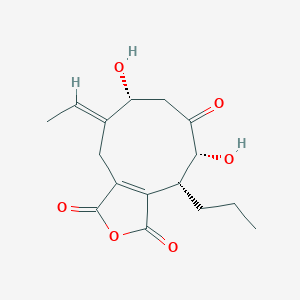
Cornexistin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cornexistin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite produced by the fungus Fusarium graminearum, which is commonly found in cereal crops such as corn, wheat, and barley. Cornexistin has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
作用机制
The mechanism of action of cornexistin is not fully understood. However, it is believed that cornexistin exerts its biological activities by interfering with the cell membrane and cell wall of the microorganisms. It has been found to disrupt the membrane potential of the cells, leading to the leakage of intracellular components. Cornexistin has also been found to inhibit the synthesis of ergosterol, which is an important component of the fungal cell membrane.
生化和生理效应
Cornexistin has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucosidase. Cornexistin has also been found to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. It has been suggested that the induction of oxidative stress may be responsible for the anticancer properties of cornexistin.
实验室实验的优点和局限性
Cornexistin has several advantages for lab experiments. It is a natural compound that can be easily synthesized using biological methods. Cornexistin is also relatively stable and can be stored for long periods without losing its biological activity. However, cornexistin has some limitations for lab experiments. It is a complex molecule that can be difficult to purify and isolate. Cornexistin also has low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of cornexistin. One area of research is the development of new methods for the synthesis and purification of cornexistin. Another area of research is the investigation of the mechanism of action of cornexistin. It is important to understand how cornexistin exerts its biological activities so that it can be used more effectively in scientific research. Future research could also focus on the development of new applications for cornexistin, such as its use as an antifungal or antibacterial agent in agriculture.
Conclusion:
Cornexistin is a natural compound that has potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin can be synthesized using chemical or biological methods, and it has several advantages for lab experiments. However, cornexistin also has some limitations, such as its low solubility in water. Future research could focus on the development of new methods for the synthesis and purification of cornexistin, as well as the investigation of its mechanism of action and new applications for scientific research.
合成方法
Cornexistin can be synthesized using chemical or biological methods. The chemical synthesis involves the use of various reagents and solvents, which can be expensive and time-consuming. On the other hand, the biological synthesis involves the use of microorganisms such as bacteria, fungi, and yeast, which can produce cornexistin in large quantities. The biological synthesis is considered to be more eco-friendly and cost-effective than the chemical synthesis.
科学研究应用
Cornexistin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
123068-35-9 |
|---|---|
产品名称 |
Cornexistin |
分子式 |
C16H20O6 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
InChI 键 |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
手性 SMILES |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
规范 SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
同义词 |
cornexistin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

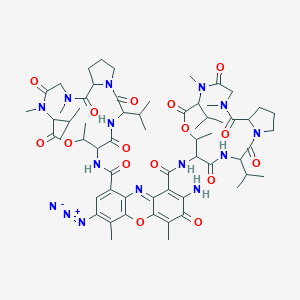
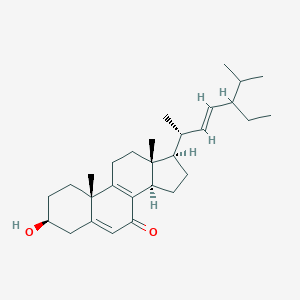
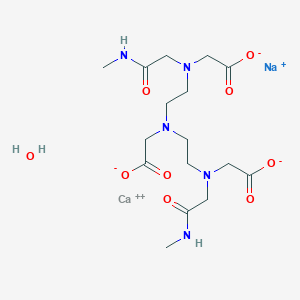
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
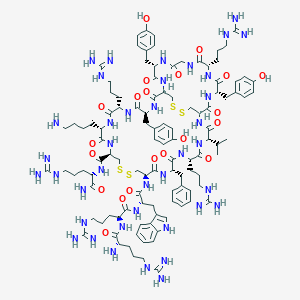
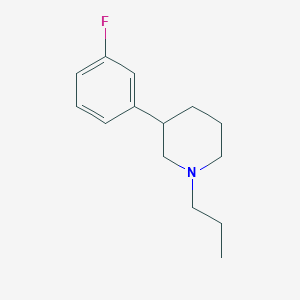
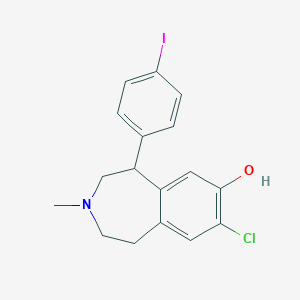
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
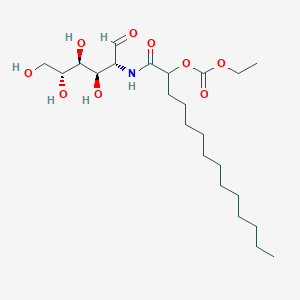
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
